molecular formula C7H7O5Sb B14723491 4-(Dihydroxy(oxido)stibino)benzoic acid CAS No. 5430-25-1

4-(Dihydroxy(oxido)stibino)benzoic acid

Cat. No.: B14723491
CAS No.: 5430-25-1
M. Wt: 292.89 g/mol
InChI Key: SNLCJKPCYRNMPN-UHFFFAOYSA-L
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Description

4-(Dihydroxy(oxido)stibino)benzoic acid is a chemical compound with the molecular formula C7H7O5Sb It is a derivative of benzoic acid where the hydrogen atoms on the benzene ring are substituted with dihydroxy(oxido)stibino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dihydroxy(oxido)stibino)benzoic acid typically involves the reaction of benzoic acid derivatives with antimony-based reagents. One common method includes the reaction of 4-hydroxybenzoic acid with antimony trioxide in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction mixture is typically subjected to purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dihydroxy(oxido)stibino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxido group to hydroxyl groups.

    Substitution: The dihydroxy(oxido)stibino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives and antimony-containing compounds with different oxidation states.

Scientific Research Applications

4-(Dihydroxy(oxido)stibino)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dihydroxy(oxido)stibino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxybenzoic acid
  • 2,4-Dihydroxybenzoic acid
  • 2,5-Dihydroxybenzoic acid
  • 2,6-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid

Uniqueness

4-(Dihydroxy(oxido)stibino)benzoic acid is unique due to the presence of the antimony-based dihydroxy(oxido)stibino group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzoic acids. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-stibonobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H,(H,8,9);2*1H2;;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLCJKPCYRNMPN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Sb](=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O5Sb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202662
Record name 4-(Dihydroxy(oxido)stibino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5430-25-1
Record name 4-(Dihydroxy(oxido)stibino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13760
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dihydroxy(oxido)stibino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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